molecular formula C7H5FN2S B178295 3-Fluoro-4-thiocyanatoaniline CAS No. 14512-86-8

3-Fluoro-4-thiocyanatoaniline

Cat. No. B178295
CAS RN: 14512-86-8
M. Wt: 168.19 g/mol
InChI Key: OPLCEAFQQKDBMG-UHFFFAOYSA-N
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Description

3-Fluoro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 14512-86-8 . Its IUPAC name is 4-amino-2-fluorophenyl thiocyanate . The molecular formula of this compound is C7H5FN2S .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-thiocyanatoaniline consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 168.19 .

Scientific Research Applications

Antimycobacterial Activity

3-Fluoro-4-thiocyanatoaniline derivatives demonstrate notable antimicrobial activities. For instance, some synthesized fluorinated benzothiazolo imidazole compounds show promising antimicrobial activity, a finding that highlights the potential of 3-fluoro-4-thiocyanatoaniline in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Applications in Parallel Synthesis

3-Fluoro-4-thiocyanatoaniline is used in fluorous electrophilic scavenging for solution-phase parallel synthesis. The fluorous derivatives obtained through this process are easily separable from reaction mixtures, proving useful in producing products with good purity (Zhang, Chen, & Nagashima, 2003).

Synthesis of Antimicrobial Agents

The compound plays a role in the synthesis of linezolid-like molecules. These molecules, derived from 3-fluoro-4-(morpholin-4-yl)aniline, demonstrate good antitubercular activities, suggesting its utility in creating potent antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Use in Electronic Properties Tuning

This chemical is significant in tuning the electronic properties of conjugated polythiophenes. For example, 3-fluoro-4-hexylthiophene, a related compound, is synthesized for use in electropolymerization, impacting the electronic properties of polymers (Gohier, Frère, & Roncali, 2013).

Crystal Structure Analysis

In crystallography, derivatives of 3-fluoro-4-thiocyanatoaniline are analyzed to understand their structural and electronic properties. This analysis is crucial for developing new materials and pharmaceutical compounds (Nagaraju et al., 2018).

Dye and Pharmaceutical Intermediates

The compound and its derivatives are important in the synthesis of dyes and pharmaceuticals. 4-Fluoro-3-nitroaniline, a closely related compound, serves as a significant intermediate in these industries (Bil, 2007).

Bioinformatics and Antioxidant Studies

3-Fluoro-4-thiocyanatoaniline derivatives are studied in bioinformatics and antioxidant activities, demonstrating potential in neurological and cancer research (Kollu et al., 2021).

Biodegradation Studies

Investigations into the biodegradation of fluoroanilines, such as 3-fluoroaniline, shed light on environmental impacts and potential bioremediation strategies (Zhao et al., 2019).

Safety And Hazards

3-Fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

(4-amino-2-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCEAFQQKDBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623788
Record name 4-Amino-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-thiocyanatoaniline

CAS RN

14512-86-8
Record name Thiocyanic acid, 4-amino-2-fluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14512-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (1.76 g, 9.89 mmol) and potassium thiocyanate (1.75 g, 18.0 mmol) in methanol (30 ml) were stirred for 15 minutes at room temperature. The reaction mixture was cooled to 0° C., and 3-fluoroaniline (1.00 g, 9.0 mmol) was added dropwise. The mixture was stirred at 0° C. for 2 h. Solvent was removed under vacuum, and the residue was washed with dichloromethane. The mixture was filtered to remove succinimide by-product, and the solution was washed with water, brine, and dried (MgSO4). Solvent was removed under vacuum to afford the desired product as a colorless oil. Yield 1.45 g (96%).
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chauhan, Ritu, Preeti, S Kumar… - European Journal of …, 2019 - Wiley Online Library
AC‐3 thiocyanation of 2‐aryl‐quinolin‐4‐ones in the presence of eosin‐Y and visible light has been developed. The methodology allows easy access to a variety of 2‐aryl‐3‐thiocyano‐…

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